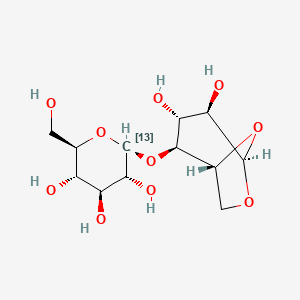

Cellobiosan-13C

Description

Contextualization of Cellobiosan (B565064) in Biomass Degradation and Carbon Cycling Pathways

Cellobiosan, an anhydro sugar, is a significant product of biomass burning and the fast pyrolysis of wood. plos.orgcaymanchem.comcvmh.fr Annually, an estimated 100 million tons of anhydrosugars, including cellobiosan and levoglucosan (B13493), are generated through these processes, highlighting their substantial role in the global carbon cycle. plos.orgresearchgate.net These compounds are transferred from the atmosphere to the soil, where they become a carbon source for various microorganisms. plos.org The microbial degradation of cellobiosan is a key step in the recycling of carbon from pyrolyzed biomass. ontosight.ai

The breakdown of lignocellulosic biomass, the most abundant renewable resource on Earth, is crucial for the production of biofuels and other bio-based chemicals. diva-portal.orgdiva-portal.org During the controlled thermal depolymerization of biomass, known as fast pyrolysis, cellobiosan is formed alongside other sugars. plos.orgresearchgate.net Understanding the microbial pathways for cellobiosan utilization is therefore not only important for comprehending the global carbon cycle but also for engineering microorganisms capable of efficiently converting biomass-derived sugars into valuable products. plos.orgresearchgate.net

Historical Trajectories and Methodological Evolution of Stable Isotope Tracing in Complex Carbohydrate Research

The use of stable isotope tracers in metabolic research dates back over a century. physoc.org Early studies laid the foundation for understanding the dynamic nature of metabolism. nih.gov The development of mass spectrometry and, later, NMR spectroscopy, provided the analytical tools necessary to detect and quantify stable isotopes in biological samples. nih.gov

In the context of carbohydrate research, stable isotope labeling, particularly with ¹³C, has been instrumental. Initially, the focus was on simpler monosaccharides like glucose to study fundamental metabolic pathways such as glycolysis. physoc.orgnih.gov As analytical techniques became more sophisticated, researchers began to tackle more complex carbohydrates, including oligosaccharides and polysaccharides. researchgate.netresearchgate.net

The evolution of methodologies for producing isotopically labeled carbohydrates has been a key driver of progress. Early methods often relied on complex chemical syntheses. diva-portal.org More recently, biological production methods have become more common. For example, ¹³C-labeled cellooligosaccharides (COS), including cellobiosan, can be produced by cultivating microorganisms like Acetobacter xylinum on a medium containing ¹³C-labeled glucose as the sole carbon source. diva-portal.org The resulting ¹³C-labeled bacterial cellulose (B213188) is then enzymatically hydrolyzed to yield labeled COS. diva-portal.orgdiva-portal.org This approach allows for high levels of ¹³C enrichment, which is critical for sensitive analytical techniques like NMR. diva-portal.org

Furthermore, the development of advanced analytical platforms, such as gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (MS/MS), has enabled the precise quantification and structural characterization of isotopically labeled carbohydrates and their metabolites. researchgate.nethumankinetics.comisotope.com

Current Scope and Foundational Significance of Cellobiosan-13C Investigations

Current research utilizing Cellobiosan-¹³C spans several scientific disciplines, from biochemistry and microbiology to environmental science and biotechnology. The foundational significance of these investigations lies in their ability to provide a detailed, molecular-level understanding of complex processes.

Key Research Areas:

Enzyme-Substrate Interactions: ¹³C-labeled cellooligosaccharides are crucial for studying the interactions between carbohydrates and enzymes, such as lytic polysaccharide monooxygenases (LPMOs), which play a vital role in the breakdown of recalcitrant biomass. diva-portal.orgdiva-portal.org NMR studies with ¹³C-labeled substrates can reveal subtle details about the catalytic mechanisms of these enzymes, which is essential for improving their efficiency in industrial applications like biofuel production. diva-portal.orgdiva-portal.org

Microbial Ecology and Carbon Cycling: By tracing the uptake and metabolism of Cellobiosan-¹³C in soil microbial communities, researchers can identify the specific microorganisms responsible for degrading this important carbon source. plos.orgoup.com This information helps to build more accurate models of carbon cycling in terrestrial ecosystems.

Metabolic Engineering: Understanding the metabolic pathways for cellobiosan utilization in different microbes opens the door for engineering industrial strains with enhanced capabilities to convert biomass-derived sugars into biofuels and other valuable chemicals. plos.org

Pyrolysis Mechanisms: Studies on the fast pyrolysis of ¹³C-labeled cellobiose (B7769950), a related disaccharide, have provided valuable insights into the chemical reactions that occur during biomass conversion. researchgate.netiastate.edu This knowledge is critical for optimizing pyrolysis processes to maximize the yield of desired products.

Identification of Frontier Research Gaps and Emerging Objectives for this compound Applications

Despite the significant progress made, several research gaps and emerging objectives remain in the field of Cellobiosan-¹³C research.

Frontier Research Gaps:

In Situ Analysis: While much has been learned from in vitro studies, there is a need for more research on the fate of cellobiosan in complex natural environments like soil. plos.orgresearchgate.net Developing methods for in situ tracking of Cellobiosan-¹³C would provide a more realistic picture of its role in ecosystem processes.

Complete Metabolic Pathways: While some microorganisms capable of utilizing cellobiosan have been identified, the complete metabolic pathways are not yet fully elucidated for many of these organisms. plos.orgresearchgate.net

Interactions with Other Biomass Components: Biomass is a complex mixture of cellulose, hemicellulose, and lignin. rsc.org Future research should focus on how the presence of other biomass components affects the degradation and utilization of cellobiosan.

Quantitative Flux Analysis in Complex Communities: While ¹³C-MFA is well-established for single organisms, applying it to complex microbial communities remains a significant challenge. nih.gov

Emerging Objectives:

Development of Novel Isotope Labeling Strategies: Creating selectively labeled Cellobiosan-¹³C molecules, where ¹³C is incorporated at specific positions, will provide even more detailed mechanistic information. researchgate.net

Integration of Multi-Omics Approaches: Combining ¹³C tracer studies with other "omics" techniques, such as genomics, transcriptomics, and proteomics, will provide a more holistic understanding of how organisms respond to and metabolize cellobiosan.

Application in Synthetic Biology: Using the knowledge gained from Cellobiosan-¹³C studies to design and build synthetic microbial consortia for efficient biomass conversion is a promising future direction.

Advanced Analytical Techniques: The continued development of high-resolution analytical techniques will enable researchers to probe the structure and dynamics of cellobiosan and its interactions in even greater detail. researchgate.net

Data Tables

Microbial Utilization of Cellobiosan

| Microorganism Isolate | Closest Reported Match | Growth on Cellobiosan | Growth on Levoglucosan |

| S1 | Sphingobacterium multivorum | Yes | Yes |

| S2 | Acinetobacter oleivorans JC3-1 | Yes | Yes |

| S3 | Enterobacter sp. SJZ-6 | Yes | Yes |

| S4 | Microbacterium sp. FXJ8.207 | Yes | Yes |

| S5 | Microbacterium sp. FXJ8.203 | Yes | Yes |

| F6 | Cryptococcus sp. | Yes | Yes |

| Data sourced from a study on the identification of soil microbes capable of utilizing cellobiosan. plos.org |

Production of ¹³C-Labeled Cellooligosaccharides (COS)

| Production Method | Starting Material | Key Process | ¹³C Enrichment | Application |

| Biological Synthesis | ¹³C-labeled glucose | Cultivation of Acetobacter xylinum followed by enzymatic hydrolysis of bacterial cellulose | ~97% | NMR studies of protein-carbohydrate interactions |

| This table summarizes a method for producing ¹³C-labeled COS for NMR studies. diva-portal.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O10 |

|---|---|

Molecular Weight |

325.27 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)(213C)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1/i12+1 |

InChI Key |

LTYZUJSCZCPGHH-WDQZVOSTSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[13C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Cellobiosan 13c Production

Strategies for Regio- and Stereoselective Carbon-13 Enrichment in Disaccharide Scaffolds

The selective placement of ¹³C atoms at specific positions within a disaccharide like cellobiosan (B565064) requires intricate synthetic strategies. Regio- and stereoselectivity are paramount to ensure that the isotopic label is incorporated at the desired location with the correct spatial orientation.

One key approach involves the use of protecting groups to block certain reactive sites on the monosaccharide precursors, thereby directing the isotopic label to a specific carbon atom. acs.org For instance, by selectively protecting hydroxyl groups on a glucose or cellobiose (B7769950) derivative, a ¹³C-labeled reagent can be introduced at a predetermined position. The choice of protecting group and the reaction conditions are crucial for achieving high selectivity. acs.org

Furthermore, the stereochemical outcome of glycosylation reactions, which form the linkage between the two sugar units, is a significant consideration. acs.org Neighboring group participation is a common strategy to control the stereochemistry at the anomeric center. acs.org The concentration of reactants and the nature of the glycosyl donor and acceptor can also influence the stereoselectivity of the glycosylation, with lower concentrations sometimes favoring the desired 1,2-trans-selectivity. acs.org Advanced techniques, such as intramolecular aglycone delivery (IAD), have been developed for the stereoselective formation of glycosidic linkages, including the challenging 1,2-cis linkages. mdpi.com

Enzymatic Synthesis Approaches Utilizing Isotopically Labeled Precursors for Cellobiosan-13C (e.g., Bacterial Cellulose (B213188) Synthesis and Hydrolysis)

Enzymatic methods offer a highly specific and efficient alternative to purely chemical synthesis for producing ¹³C-labeled cellobiosan. A prominent strategy involves the cultivation of bacteria, such as Acetobacter xylinum, in a medium where ¹³C-labeled glucose is the sole carbon source. diva-portal.org These bacteria naturally produce cellulose, a polymer of glucose, thereby incorporating the ¹³C label throughout the polysaccharide chain. diva-portal.org

Following the production of ¹³C-labeled bacterial cellulose, specific enzymes are employed to hydrolyze the polymer into smaller oligosaccharides, including cellobiose and cellobiosan. diva-portal.org Glycoside hydrolases (GHs) are a class of enzymes that can cleave the β-(1,4)-glycosidic linkages in cellulose. diva-portal.org By carefully selecting the enzyme and controlling the reaction conditions, the hydrolysis can be tailored to yield the desired oligosaccharides. diva-portal.org For example, certain endoglucanases can generate cellobiose as a primary product. diva-portal.org This chemoenzymatic approach leverages the specificity of biological systems to achieve uniform labeling. diva-portal.org

Chemoenzymatic and De Novo Chemical Synthesis Routes for Precise Isotopic Incorporation

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to achieve precise isotopic labeling. This approach may involve the chemical synthesis of a ¹³C-labeled monosaccharide precursor, which is then used in an enzyme-catalyzed reaction to form the disaccharide. diva-portal.orgresearchgate.net This allows for the specific placement of the ¹³C label at a desired position, which can be difficult to achieve through purely biological methods. diva-portal.orgresearchgate.net

De novo chemical synthesis, on the other hand, involves the construction of the ¹³C-labeled cellobiosan molecule from simpler, non-carbohydrate starting materials. wikipedia.org While this is a more complex and lengthy process, it offers the ultimate control over the placement of the isotopic label. wikipedia.org The synthesis begins with small, isotopically enriched building blocks that are systematically assembled into the final disaccharide structure. wikipedia.org This method is particularly valuable when site-specific labeling is required for detailed NMR studies. wikipedia.org

Advanced Purification and Isotopic Purity Verification of Synthesized this compound

After synthesis, the ¹³C-labeled cellobiosan must be rigorously purified to remove any unreacted starting materials, byproducts, and unlabeled or partially labeled species. Chromatographic techniques are central to this process.

Purification Techniques:

| Technique | Description |

| Silica (B1680970) Gel Chromatography | A common method for separating organic compounds based on their polarity. It is effective for purifying labeled carbohydrates on both small and large scales. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Offers higher resolution and is used to separate complex mixtures of oligosaccharides, ensuring a high degree of purity. |

| Size-Exclusion Chromatography | Separates molecules based on their size, which can be useful for removing smaller or larger impurities from the desired disaccharide. |

Isotopic Purity Verification:

Once purified, the isotopic enrichment of the Cellobiosan-¹³C must be verified. Mass spectrometry is the primary analytical tool for this purpose.

| Technique | Description |

| Mass Spectrometry (MS) | This technique measures the mass-to-charge ratio of ions. By comparing the mass spectrum of the labeled compound to that of its unlabeled counterpart, the degree of ¹³C incorporation can be determined with high accuracy. diva-portal.orgalmacgroup.com High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition. mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing derivatized sugars to determine their isotopic composition. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While primarily used for structural elucidation, ¹³C NMR can also confirm the position and extent of isotopic labeling. frontiersin.orgcdnsciencepub.com The presence and intensity of signals in the ¹³C NMR spectrum provide direct evidence of ¹³C incorporation. cdnsciencepub.com |

A study on the production of ¹³C-labeled cellooligosaccharides from bacterial cellulose reported a high degree of ¹³C incorporation of approximately 97%, as confirmed by mass spectrometry. diva-portal.org

Optimization Protocols for Enhanced Labeling Efficiency and Stereochemical Control

Optimizing the synthesis of Cellobiosan-¹³C involves fine-tuning various parameters to maximize the yield, isotopic enrichment, and stereochemical purity of the final product.

Key Optimization Parameters:

Precursor Concentration: In enzymatic synthesis using labeled precursors like ¹³C-glucose, the concentration of the precursor can significantly impact the labeling efficiency. biorxiv.orgbiorxiv.org

Reaction Time and Temperature: For both chemical and enzymatic reactions, optimizing the reaction time and temperature is crucial for maximizing product formation and minimizing side reactions. acs.orgd-nb.info

Enzyme Selection and Concentration: In enzymatic synthesis, the choice of enzyme and its concentration directly influence the rate and specificity of the reaction. diva-portal.org

Catalyst and Promoter Systems: In chemical synthesis, the selection of an appropriate catalyst and promoter is critical for achieving high stereoselectivity in glycosylation reactions. acs.org

Purification Methods: The purification protocol itself can be optimized to improve the recovery and purity of the final product. nih.gov

For instance, in the enzymatic hydrolysis of bacterial cellulose, optimizing the enzyme concentration and incubation time can lead to a higher yield of the desired cellooligosaccharides. diva-portal.org Similarly, in chemical glycosylation, adjusting the stoichiometry of the reactants and the reaction temperature can improve the stereochemical outcome. acs.org The use of specific tracer molecules in parallel labeling experiments can also dramatically improve the precision of metabolic flux analysis. nih.gov

Advanced Analytical and Spectroscopic Techniques for Cellobiosan 13c Tracking and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Structural and Dynamic Analysis

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of ¹³C-labeled molecules like Cellobiosan-13C. mdpi.com The presence of the ¹³C isotope, with its nuclear spin of ½, allows for the application of a variety of NMR experiments that provide detailed information about the carbon backbone and its environment. ucsb.edu

One-Dimensional Carbon-13 NMR for Isotopic Confirmation

One-dimensional (1D) ¹³C NMR spectroscopy is a fundamental technique for confirming the successful incorporation of the ¹³C isotope into the cellobiosan (B565064) structure. ucsb.edu The greater spectral dispersion of ¹³C resonances compared to protons leads to improved performance in distinguishing different carbon environments within the molecule. nih.gov In a ¹³C NMR spectrum of this compound, the signals corresponding to the labeled carbon atoms will be significantly enhanced in intensity compared to a spectrum of unlabeled cellobiosan, where only the natural abundance of ¹³C (approximately 1.1%) is detected. ucsb.edu This enhancement provides direct evidence of isotopic enrichment. diva-portal.org The chemical shifts of the carbon atoms in the anhydroglucose (B10753087) units provide characteristic fingerprints that can be used to identify the molecule and assess its purity. researchgate.netresearchgate.net

Below is an interactive table showing typical ¹³C NMR chemical shifts for cellobiose (B7769950), a closely related compound, which can be used as a reference for this compound.

This table is based on data from similar cellulose (B213188) structures and provides an expected range for this compound chemical shifts. researchgate.net

Two-Dimensional Heteronuclear Correlation (e.g., HSQC, HMBC) for Isotopic Connectivity and Conformational Insights

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between carbon and proton atoms within the this compound molecule. ceitec.cznih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. ceitec.cz In the context of this compound, HSQC spectra would show cross-peaks corresponding to each C-H bond, confirming the specific sites of ¹³C labeling and providing information about the local electronic environment of each carbon atom. diva-portal.org The high sensitivity of this proton-detected experiment makes it particularly useful. ceitec.cz

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between ¹H and ¹³C nuclei over two or three bonds. nih.gov This is crucial for piecing together the carbon skeleton of this compound and its metabolic products. By observing these long-range correlations, researchers can establish the connectivity between different sugar rings and identify structural changes that occur during metabolic processes. mnms-platform.com

The combination of HSQC and HMBC provides a comprehensive map of the molecular structure and can reveal subtle conformational changes in response to different environments. nih.gov

Solid-State Carbon-13 NMR (CPMAS NMR) for Bulk Material and Hydrogen Bond Network Analysis

Solid-state ¹³C NMR, particularly using Cross-Polarization Magic-Angle Spinning (CP/MAS), is a powerful technique for analyzing this compound in its solid or bulk form. researchgate.netusda.gov This method is essential for studying the structure of cellobiosan as part of larger, less soluble materials like cellulose derivatives or in complex biological matrices. mdpi.com

CP/MAS NMR can distinguish between crystalline and amorphous regions of a material containing this compound. mdpi.com The chemical shifts in the solid state are sensitive to the local conformation and packing of the molecules, providing insights into the three-dimensional arrangement of the polysaccharide chains. researchgate.net Furthermore, solid-state NMR can be used to probe the hydrogen bond network within the material. nih.govjeol.comjeol.com Changes in hydrogen bonding patterns, which are crucial for the structure and properties of carbohydrates, can be inferred from alterations in the ¹³C chemical shifts. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotope Ratio Analysis and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique for the analysis of this compound and its metabolites. nih.gov HRMS can precisely determine the mass-to-charge ratio of ions, allowing for the differentiation of ¹³C-labeled compounds from their unlabeled counterparts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled and Unlabeled Species Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. diva-portal.orgplos.org This technique is widely used for the quantitative analysis of this compound and its metabolic products in complex biological samples. nih.govresearchgate.net By separating the components of a mixture before they enter the mass spectrometer, LC-MS allows for the individual quantification of both labeled and unlabeled species. mdpi.com This is critical for metabolic flux analysis, where the rate of incorporation of the ¹³C label into various metabolites is measured to understand metabolic pathways. nih.govnih.gov

The high resolution of the mass spectrometer enables the determination of the mass isotopologue distribution (MID), which provides detailed information about the number and position of ¹³C atoms in each metabolite. nih.gov

An interactive table summarizing the application of LC-MS in the analysis of ¹³C-labeled sugars is provided below.

This table summarizes findings on the quantification and isotope abundance determination of ¹³C labeled intracellular sugar metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized this compound and its Products

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for its smaller, more volatile degradation products. montclair.edu To make non-volatile compounds like cellobiosan amenable to GC analysis, they must first be chemically modified through a process called derivatization. This process increases their volatility, allowing them to be separated by the gas chromatograph before being detected by the mass spectrometer.

GC-MS is highly effective for identifying and quantifying the products of processes like pyrolysis of this compound. montclair.edu By analyzing the mass spectra of the derivatized fragments, researchers can determine the extent and location of ¹³C labeling, providing valuable information about the reaction mechanisms involved in the breakdown of the cellobiosan structure. researchgate.netnih.govnih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to measure the relative abundance of isotopes in a given sample with very high precision. wikipedia.org For the analysis of this compound, IRMS is employed to determine the bulk enrichment of carbon-13 (¹³C) within the molecule. This technique does not typically analyze the intact molecule but rather measures the isotopic ratio of a simple gas produced from its combustion. smu.ca

The most common configuration for this analysis is an elemental analyzer coupled to an IRMS system (EA-IRMS). In this setup, the solid this compound sample is quantitatively combusted in a reactor at high temperatures (over 1000 °C) in the presence of oxygen. This process converts all the carbon in the sample into carbon dioxide (CO₂) gas. cuni.cz The resulting CO₂ is then purified, dried, and introduced into the mass spectrometer.

Inside the IRMS instrument, the CO₂ gas is ionized, and the resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge (m/z) ratio. wikipedia.org The instrument simultaneously measures the ion beams corresponding to the different isotopologues of CO₂, primarily those with m/z 44 (¹²C¹⁶O₂) and m/z 45 (¹³C¹⁶O₂). smu.ca

The measured isotope ratio (¹³C/¹²C) of the sample is compared to that of a certified international standard, Vienna Pee Dee Belemnite (VPDB). The result is expressed as a delta (δ) value in parts per thousand (per mil, ‰) according to the following equation:

δ¹³C (‰) = [(¹³C/¹²C)ₛₐₘₚₗₑ / (¹³C/¹²C)ₛₜₐₙₐₐᵣₐ - 1] × 1000

This δ¹³C value provides a precise measure of the ¹³C enrichment in the this compound sample compared to the natural abundance baseline defined by the standard. This bulk isotopic signature is crucial for tracing the fate of the labeled compound in metabolic or environmental studies.

Table 1: Illustrative IRMS Data for ¹³C-Labeled Carbohydrate Samples

This interactive table provides example δ¹³C values that could be obtained from IRMS analysis of various cellulose-derived samples, demonstrating different levels of ¹³C enrichment.

| Sample ID | Sample Description | δ¹³C vs. VPDB (‰) |

|---|---|---|

| CTRL-01 | Unlabeled Cellobiosan (Natural Abundance) | -25.5 |

| CB-13C-L1 | This compound (Low Enrichment) | +500.2 |

| CB-13C-L2 | This compound (Medium Enrichment) | +1500.7 |

| CB-13C-L3 | This compound (High Enrichment) | +3000.1 |

Advanced Chromatographic Separations Coupled with Isotope-Specific Detection (e.g., HPTLC, HPLC-ELSD)

To analyze this compound within complex biological or environmental matrices, advanced chromatographic separation techniques are essential. These methods isolate the target compound from other components, allowing for accurate quantification and subsequent isotopic analysis.

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and efficient method for the separation of oligosaccharides. researchgate.net For this compound, a sample extract is applied to an HPTLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a specific mobile phase, which separates the compounds based on their differential partitioning between the two phases. While HPTLC is an effective separation tool, its direct coupling to isotope-specific detectors is less common. However, separated bands can be scraped from the plate for subsequent analysis by techniques like IRMS.

High-Performance Liquid Chromatography (HPLC) is a more versatile and widely used technique for carbohydrate analysis. researchgate.net Given the polar nature of Cellobiosan, separations are often achieved using hydrophilic interaction liquid chromatography (HILIC). researchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile, and a smaller amount of aqueous solvent. nih.gov

A significant challenge in the analysis of carbohydrates like Cellobiosan is their lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult. To overcome this, Evaporative Light Scattering Detection (ELSD) is frequently employed. nih.govjascoinc.com ELSD is a "quasi-universal" detector that is independent of the analyte's optical properties. nih.gov The working principle involves three steps:

Nebulization: The eluent from the HPLC column is mixed with an inert gas (e.g., nitrogen) and sprayed to form fine droplets.

Evaporation: The droplets pass through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte (this compound). jascoinc.com

Detection: A light beam (often a laser) is directed at the stream of particles. The scattered light is measured by a photodetector, generating a signal proportional to the mass of the analyte. jascoinc.com

The coupling of HPLC-ELSD allows for the effective separation and quantification of this compound. For isotope-specific information, fractions corresponding to the this compound peak can be collected post-detection and analyzed offline by IRMS to determine their precise δ¹³C value. This combined approach leverages the high-resolution separation of HPLC with the high-precision isotopic analysis of IRMS.

Table 2: Example HPLC-ELSD Chromatographic Data for the Analysis of a Processed Sample Containing this compound

This interactive table shows a hypothetical output from an HPLC-ELSD analysis, detailing the separation of this compound from other related sugars.

| Peak No. | Compound | Retention Time (min) | Peak Area (a.u.) |

|---|---|---|---|

| 1 | Glucose | 5.8 | 15,480 |

| 2 | Cellobiose | 8.2 | 9,850 |

| 3 | This compound | 9.5 | 85,320 |

Cellobiosan 13c in Environmental Biogeochemical Cycling Investigations

Tracing Carbon Flow and Turnover in Terrestrial Ecosystems (e.g., Soil Organic Matter Dynamics, Permafrost Thaw)

Stable isotope probing with 13C-labeled substrates is a fundamental technique for unraveling the intricate pathways of carbon in terrestrial ecosystems. nih.gov By introducing Cellobiosan-13C into soil microcosms, researchers can meticulously track the flow of this specific carbon form through various pools, from microbial biomass to stable soil organic matter (SOM).

Studies using similar 13C-labeled insoluble compounds, like cellulose (B213188), have shown that the incorporation of carbon into the soil food web is a multi-step process. nih.govosti.gov Initially, extracellular enzymes must break down the complex carbohydrate. The resulting 13C-labeled monomers and oligomers are then assimilated by soil microorganisms. Tracking the 13C label into microbial biomarkers, such as phospholipid fatty acids (PLFAs) or amino sugars, reveals which members of the microbial community are actively metabolizing the substrate. researchgate.net Research has demonstrated that while the initial labeling of metabolites from insoluble sources is slower compared to soluble sources like glucose, it can lead to a higher average 13C enrichment in markers of microbial biomass over time. nih.govosti.gov

This approach is particularly valuable for understanding SOM dynamics. The 13C label from this compound can be traced as it is incorporated into different SOM fractions, which are separated based on their physical and chemical properties. These fractions include unprotected, free light organic matter; physically protected organic matter occluded within soil aggregates; and organic matter chemically stabilized through association with minerals. harvard.edu Monitoring the residence time of 13C in these distinct pools provides direct measurements of carbon turnover rates, enhancing our understanding of carbon sequestration mechanisms.

In the context of climate change, tracing carbon flow in vulnerable ecosystems like thawing permafrost is critical. Permafrost soils store vast amounts of ancient organic carbon that, upon thawing, can be mineralized by microbes and released as greenhouse gases. researchgate.net Introducing this compound into these environments allows scientists to simulate the fate of newly mobilized, complex plant-derived carbon and to quantify its conversion to CO2 and methane (B114726), providing crucial data for climate models. researchgate.net

| Time After Application | Microbial Biomass 13C (% of added) | Occluded Light Fraction 13C (% of added) | Mineral-Associated Fraction 13C (% of added) | Respired 13CO2 (% of added) |

|---|---|---|---|---|

| 7 Days | 15% | 5% | 2% | 25% |

| 30 Days | 8% | 12% | 8% | 40% |

| 90 Days | 3% | 10% | 15% | 55% |

| 365 Days | 1% | 8% | 18% | 62% |

Isotopic Probing of Carbon Mineralization and Assimilation in Aquatic Systems and Sediment Environments

In aquatic and sediment environments, this compound serves as a valuable tool for investigating the microbial processing of terrestrial organic carbon. When plant-derived material, including pyrogenic carbon, enters rivers, lakes, and oceans, its fate—whether it is rapidly mineralized, assimilated by aquatic food webs, or buried in sediments—has significant implications for carbon cycling.

By adding this compound to water or sediment samples, researchers can trace its degradation and uptake. The 13C label can be followed into dissolved inorganic carbon (DIC), providing a direct measure of the rate of carbon mineralization to CO2. researchgate.net In anaerobic sediment environments, the label can also be traced into methane (CH4), identifying the role of complex carbohydrates in methanogenesis.

Simultaneously, tracking the incorporation of 13C into microbial biomass and specific biomarkers helps identify the key microbial players responsible for degrading complex pyrogenic carbon. researchgate.net This is analogous to studies in terrestrial systems but adapted to the unique biogeochemical conditions of aquatic environments, such as steep oxygen gradients and different microbial communities. researchgate.net For instance, δ13C analysis of bacterial cell wall components can reveal the carbon sources assimilated by bacteria in sediments. researchgate.net Using a labeled substrate like this compound provides unambiguous evidence of its role as a carbon source for specific microbial groups, helping to elucidate the complex food webs that process terrestrial carbon in aquatic ecosystems.

Mechanisms of this compound Sorption, Desorption, and Persistence in Diverse Environmental Matrices

The long-term persistence of organic carbon in the environment is largely controlled by its interactions with the mineral matrix and its physical protection from microbial attack. This compound is an excellent tracer for studying these stabilization mechanisms. The chemical properties of cellobiosan (B565064), including its polarity and molecular size, influence its propensity to adsorb to the surfaces of clay minerals and metal oxides in soils and sediments.

By incubating this compound with different environmental matrices (e.g., sandy soils, clay-rich soils, river sediments), the extent and strength of its sorption can be quantified by measuring the amount of 13C that remains bound to the solid phase after various extraction procedures. Desorption experiments, which expose the matrix to different chemical conditions, can reveal the reversibility of this binding and the potential for the carbon to become bioavailable again.

Furthermore, the 13C label allows for the investigation of physical protection mechanisms. Organic matter can become trapped within soil aggregates, shielding it from microbial enzymes. harvard.edu Experiments can track the movement of the 13C label from this compound into different aggregate size fractions over time. The persistence of the 13C label within these aggregates, even under conditions favorable for decomposition, provides direct evidence of the effectiveness of physical protection in preserving pyrogenic carbon in the environment.

Assessment of Environmental Factors Influencing this compound Stability and Transformation Pathways

The stability and ultimate fate of this compound in the environment are governed by a suite of interacting environmental factors. The use of a 13C label allows for precise quantification of how these factors influence its degradation and transformation rates.

Temperature is a primary controller of all biological and chemical reaction rates. The formation of cellobiosan itself from cellulose is temperature-dependent, occurring during pyrolysis. researchgate.net Subsequent degradation in the environment is also highly sensitive to temperature. Studies on the thermal degradation of cellulose show that significant structural changes and the formation of aromatic structures occur at temperatures above 250°C. researchgate.net In soil, lower temperature variations control microbial metabolic rates. Incubation experiments with this compound at different temperatures can be used to calculate the temperature sensitivity (Q10) of pyrogenic carbon decomposition.

Other critical factors include moisture, which is essential for microbial activity, and oxygen availability, which determines whether aerobic or anaerobic decomposition pathways dominate. The chemical composition of the soil or sediment, such as pH and nutrient availability, also plays a crucial role by affecting microbial community structure and enzyme activity. By manipulating these factors in controlled laboratory experiments and tracking the transformation of this compound—for example, the rate of 13CO2 production or its incorporation into different chemical fractions of SOM—researchers can build a mechanistic understanding of the controls on pyrogenic carbon stability. nih.gov

Contributions to Global Carbon Cycle Models and Source Apportionment Studies

Data derived from tracer studies with this compound provide critical inputs for improving global carbon cycle models. These models must accurately represent the fluxes and residence times of carbon in various environmental reservoirs to predict future climate scenarios. iiasa.ac.at Pyrogenic carbon is a significant but poorly constrained component of the global carbon cycle. noaa.gov Experiments with this compound help to parameterize these models by providing empirical data on the turnover rates of pyrogenic carbon in different ecosystems and its susceptibility to environmental change.

This compound is also invaluable for source apportionment studies, which aim to identify the origins of carbon in a given environmental sample (e.g., atmospheric aerosols, riverine organic matter). Different carbon sources (e.g., fossil fuels, C3 plants, C4 plants) have distinct natural 13C signatures (δ13C). nih.gov While cellobiosan is a specific marker for biomass burning, its natural δ13C value will reflect the source vegetation. aaqr.orgcopernicus.org

By artificially labeling cellobiosan, researchers can conduct experiments that are not reliant on subtle natural abundance differences. For example, adding this compound to a soil column allows for the precise quantification of the transport of pyrogenic carbon through the soil profile and its export into groundwater. This information helps to validate and refine source apportionment models that use isotopic and molecular markers to trace carbon from its source to its ultimate sink. lu.se

| Carbon Source | Typical δ13C Value (‰) | Relevance |

|---|---|---|

| C3 Plants (e.g., trees, wheat) | -32‰ to -22‰ | Major source of biomass for burning in forests and temperate agriculture. |

| C4 Plants (e.g., corn, sugarcane) | -17‰ to -9‰ | Major source of biomass for burning in grasslands and tropical agriculture. |

| Liquid Fossil Fuels (e.g., gasoline) | -33‰ to -24‰ | Major anthropogenic source of carbon aerosols, can overlap with C3 plants. |

| Coal Combustion | -26‰ to -22‰ | Major industrial source of carbon aerosols. |

Microbial Metabolism and Enzymatic Transformation of Cellobiosan 13c

Identification and Characterization of Cellobiosan-13C Assimilation Pathways in Model Microorganisms

While the microbial utilization of the related anhydrosugar levoglucosan (B13493) has been characterized, the pathways for cellobiosan (B565064) assimilation are less understood. researchgate.netplos.org However, research has identified several microorganisms capable of utilizing cellobiosan as a sole carbon source, suggesting the existence of specific metabolic pathways. plos.orgresearchgate.net These organisms were isolated from soil, a natural environment where anhydrosugars are present from biomass burning. plos.orgresearchgate.net

The initial step in cellobiosan metabolism is likely its hydrolysis into glucose and levoglucosan. plos.orgresearchgate.net Subsequently, these monosaccharides can be channeled into central carbon metabolism. The pathways for levoglucosan utilization have been identified in some bacteria and fungi, involving enzymes like levoglucosan kinase and levoglucosan dehydrogenase. plos.orgresearchgate.net It is plausible that organisms utilizing this compound possess similar enzymatic machinery to process the levoglucosan-13C moiety.

Studies have isolated and identified several bacterial and fungal species capable of growth on cellobiosan. plos.orgresearchgate.net Ribosomal sequencing has matched these isolates to genera such as Sphingobacterium, Acinetobacter, Enterobacter, Microbacterium, and Cryptococcus. plos.orgresearchgate.net Notably, these organisms often exhibit more robust growth on cellobiosan compared to levoglucosan, hinting at potentially more efficient uptake or metabolic routes for the disaccharide anhydrosugar. plos.org

Table 1: Microorganisms Identified as Capable of Utilizing Cellobiosan

| Isolate ID | Putative Identification | Phylum/Division |

|---|---|---|

| S1 | Sphingobacterium multivorum | Bacteroidetes |

| S2 | Acinetobacter oleivorans JC3-1 | Proteobacteria |

| S3 | Enterobacter sp. SJZ-6 | Proteobacteria |

| S4 | Microbacterium sp. FXJ8.207 | Actinobacteria |

| S5 | Microbacterium sp. FXJ8.203 | Actinobacteria |

| F6 | Cryptococcus sp. | Basidiomycota |

Source: Adapted from Lian J, et al. (2016) plos.org

Elucidation of Enzyme Kinetics and Reaction Mechanisms Utilizing Isotopic Labeling

Isotopic labeling with this compound is a powerful technique for studying the kinetics and mechanisms of enzymes involved in its breakdown, such as glycoside hydrolases (GHs), lytic polysaccharide monooxygenases (LPMOs), and cellobiohydrolases.

Glycoside Hydrolases (GHs): These enzymes catalyze the hydrolysis of glycosidic bonds. nih.gov Using 13C-labeled substrates allows for precise tracking of the reaction products and intermediates, providing insights into the enzyme's catalytic mechanism. sfu.ca For instance, the analysis of products from the hydrolysis of this compound can reveal the specific cleavage patterns and the processivity of the enzyme. GH family 44 enzymes, for example, are known to hydrolyze longer cellooligosaccharides more rapidly than shorter ones. cazypedia.org

Lytic Polysaccharide Monooxygenases (LPMOs): LPMOs are copper-dependent enzymes that oxidatively cleave polysaccharides. nih.govnrel.gov The use of this compound can help in quantifying the rate of oxidative cleavage and understanding the electron transfer mechanisms. nih.gov Studies have shown that LPMOs can be activated by electron donors like cellobiose (B7769950) dehydrogenase (CDH), and the kinetics of this interaction can be meticulously studied using isotopically labeled substrates. nih.govnih.gov The rate of H₂O₂ production, a key aspect of the LPMO peroxygenase mechanism, can be kinetically characterized using such methods. d-nb.info

Quantitative 13C-Metabolic Flux Analysis (13C-MFA) to Delineate Intracellular Carbon Fluxes and Network Rigidity in Microbes

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic reactions. creative-proteomics.comcreative-proteomics.comnih.gov By feeding microorganisms this compound and measuring the isotopic labeling patterns in key metabolites like amino acids and metabolic intermediates, researchers can construct a detailed map of carbon flow through the central metabolic network. creative-proteomics.comnih.gov

This approach allows for the precise determination of fluxes through pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. researchgate.net The data obtained from 13C-MFA provides insights into the metabolic phenotype of an organism under specific conditions, revealing how carbon from this compound is partitioned among different pathways. nih.gov This information is crucial for identifying metabolic bottlenecks and understanding the rigidity of the metabolic network in response to genetic or environmental perturbations. nih.govnih.gov The protocol generally involves growing microbes on the 13C-labeled substrate, followed by mass spectrometry analysis of the resulting labeled metabolites and computational modeling to estimate the fluxes. researchgate.net

Investigating Microbial Consortia and Community-Level Carbon Fluxes with this compound

Microbial communities, or consortia, play a vital role in the degradation of complex carbon sources in nature. frontiersin.orgresearchgate.net this compound can be employed to trace the flow of carbon within these communities, revealing the metabolic interactions and dependencies between different species. nih.gov

By analyzing the incorporation of 13C into the biomass and metabolites of individual species within a consortium, it is possible to determine which organisms are the primary degraders of cellobiosan and how the resulting breakdown products are utilized by other members of the community. nih.gov This approach can uncover instances of synergism, where the combined metabolic activity of the consortium is greater than the sum of the individual organisms. frontiersin.orgresearchgate.net 13C-MFA can be extended to co-culture systems to simultaneously determine the metabolic fluxes in multiple species, providing a detailed understanding of community-level carbon metabolism. nih.gov

Tracing Carbon Partitioning into Microbial Biomass and Extracellular Metabolites

A key application of this compound is to track the fate of the labeled carbon, determining how it is partitioned between microbial biomass and extracellular metabolites. copernicus.org By measuring the 13C enrichment in different cellular components (e.g., proteins, lipids, nucleic acids) and in the surrounding medium, a comprehensive carbon balance can be established. gwdg.de

This analysis reveals the efficiency with which microorganisms convert the carbon from this compound into new cellular material versus secreting it as metabolic byproducts. nih.gov Such studies are fundamental to understanding microbial growth strategies and the production of valuable extracellular compounds. The distribution of 13C can be significantly influenced by nutrient availability and other environmental factors. nih.gov

Table 2: Illustrative Data on Carbon Partitioning from a 13C-labeled Substrate

| Compartment | 13C Enrichment (relative units) |

|---|---|

| Microbial Biomass | 1.00 |

| Respired CO₂ | 0.65 |

| Dissolved Organic Carbon (DOC) | 0.23 |

Note: This is a hypothetical table to illustrate the type of data obtained. Actual values will vary depending on the organism and conditions.

Genetic and Genomic Approaches to Understanding Microbial this compound Utilization

The identification of microorganisms that can utilize this compound opens the door to genetic and genomic investigations to uncover the underlying molecular mechanisms. plos.orgresearchgate.net By sequencing the genomes of these organisms, researchers can identify candidate genes and operons involved in cellobiosan transport, hydrolysis, and subsequent metabolism. mdpi.com

Comparative genomics between cellobiosan-utilizing and non-utilizing strains can pinpoint specific genetic determinants. nih.gov Furthermore, transcriptomics (RNA-Seq) can be used to study gene expression changes when microorganisms are grown on this compound, revealing which genes are upregulated in response to this carbon source. These genetic and genomic approaches, combined with the metabolic data from 13C labeling studies, provide a holistic understanding of how microorganisms have evolved to metabolize this anhydrosugar. mdpi.com

Cellobiosan 13c in Plant Microbe and Rhizosphere Interaction Studies

Tracing Carbon Transfer Dynamics from Plant Exudates to Rhizosphere Microbial Communities

The transfer of carbon from plant roots to the surrounding soil, a process known as rhizodeposition, is a fundamental driver of microbial activity in the rhizosphere. nih.gov Root exudates, which are rich in sugars, amino acids, and organic acids, constitute a significant portion of this carbon flow. nih.gov By introducing Cellobiosan-13C into the soil, researchers can simulate the release of a key carbon source and meticulously track its journey through the microbial food web.

When this compound is added to the rhizosphere, it is rapidly taken up and metabolized by various microbial populations. This incorporation of the ¹³C label into microbial biomass, DNA, RNA, and phospholipid fatty acids (PLFAs) allows for the identification of microorganisms that are actively consuming plant-derived carbon. abdn.ac.uk Stable Isotope Probing (SIP) is a key technique in these studies. By separating labeled from unlabeled nucleic acids or other biomarkers, scientists can pinpoint the specific microbial taxa that are assimilating the this compound. nih.gov

Research findings have demonstrated that the transfer of carbon from plant photosynthate to root exudates and subsequently to microbial biomass can occur rapidly, sometimes within hours. abdn.ac.uk Studies using ¹³C-labeled compounds have shown that different microbial groups exhibit preferences for specific carbon sources. For example, some bacteria may readily consume simple sugars like those derived from Cellobiosan (B565064), while fungi might target more complex organic matter.

Table 1: Representative Data on the Incorporation of ¹³C from Labeled Substrates into Microbial Groups This table presents illustrative data based on typical findings in stable isotope probing studies in the rhizosphere.

| Microbial Group | ¹³C Incorporation (atom % excess) from ¹³C-Glucose | ¹³C Incorporation (atom % excess) from ¹³C-Cellulose Derivatives |

|---|---|---|

| Proteobacteria | 25.5 | 18.2 |

| Actinobacteria | 15.8 | 22.1 |

| Firmicutes | 12.3 | 9.5 |

| Ascomycota (Fungi) | 8.9 | 28.7 |

Isotopic Labeling for Studying Signaling Pathways and Carbon Cycling in Plant-Microbe Symbiotic Relationships

This compound is not only a tool for tracing carbon flow but also for investigating the complex signaling and metabolic exchanges that occur in symbiotic relationships, such as those between plants and mycorrhizal fungi or nitrogen-fixing bacteria. frontiersin.org These mutualistic interactions are often based on a tightly regulated trade of nutrients, with the plant providing carbon to the microbe in exchange for mineral nutrients.

In arbuscular mycorrhizal (AM) symbiosis, for instance, a significant portion of the plant's photosynthetically fixed carbon is transferred to the fungal partner. By applying this compound, researchers can quantify the amount of carbon allocated to the fungus and study how this allocation changes in response to different environmental conditions. Furthermore, the breakdown products of cellulose (B213188), such as cellobiose (B7769950), can act as signaling molecules, triggering defense-like responses in plants. nih.gov The use of a labeled version like this compound could allow for the tracking of these signaling molecules and the elucidation of the pathways they activate.

Calcium signaling is a crucial component of plant-microbe interactions. nih.gov For example, cellobiose has been shown to trigger a rapid and transient increase in intracellular calcium concentrations in plants. nih.gov By using this compound in conjunction with advanced imaging techniques, it may be possible to visualize the movement and localization of these carbon-based signaling molecules during the initiation of symbiotic or defense responses.

Differentiation of Plant and Microbial Metabolomes During Interactions Using Stable Isotope Labeling

A significant challenge in studying plant-microbe interactions is distinguishing between the metabolites produced by the plant and those produced by the microorganisms. Stable isotope labeling with compounds like this compound provides a powerful solution to this problem. When microorganisms assimilate this compound, they produce a suite of labeled metabolites. These can be detected and differentiated from the unlabeled metabolites of the plant using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diva-portal.org

This approach allows for a detailed analysis of the microbial metabolome and how it changes during the interaction with the plant. For example, researchers can identify the specific compounds that are synthesized by the microbial community in response to the availability of plant-derived carbon. This information is crucial for understanding the functional roles of different microorganisms in the rhizosphere, such as their involvement in nutrient cycling, plant growth promotion, or disease suppression.

Table 2: Hypothetical Distribution of ¹³C-Labeled Metabolites in a Plant-Microbe System This table provides a conceptual illustration of how ¹³C from this compound could be distributed among different metabolite classes in a microbial community.

| Metabolite Class | Relative Abundance of ¹³C-Label |

|---|---|

| Amino Acids | 35% |

| Organic Acids | 28% |

| Sugars and Sugar Alcohols | 20% |

| Lipids | 12% |

Impact of Environmental Perturbations on this compound Dynamics in Plant-Associated Systems

The dynamics of carbon transfer and microbial activity in the rhizosphere are highly sensitive to environmental perturbations such as drought, changes in temperature, and nutrient availability. nih.govfrontiersin.org The use of this compound can help to elucidate how these stressors affect the flow of carbon from plants to microbes and the subsequent metabolic activities of the microbial community.

For instance, under drought conditions, plants may alter the quantity and composition of their root exudates, which in turn can affect the structure and function of the rhizosphere microbiome. nih.gov By introducing this compound under different moisture regimes, researchers can investigate how drought stress impacts the uptake and utilization of plant-derived carbon by different microbial groups. Such studies have revealed that environmental stress can significantly alter the pathways of carbon cycling in the soil. frontiersin.orgnotulaebotanicae.ro

Similarly, changes in temperature can influence the rates of microbial metabolism and the decomposition of organic matter. By tracing the fate of this compound at different temperatures, scientists can gain a better understanding of how climate change might affect carbon sequestration and greenhouse gas emissions from soils. ed.ac.uk These studies are critical for predicting the response of terrestrial ecosystems to global environmental change.

Computational and Theoretical Modeling of Cellobiosan 13c Dynamics

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Pyrolysis Fragmentation Pathways, Isotope Effects)

Quantum chemical calculations are instrumental in understanding the complex reaction mechanisms of Cellobiosan-13C, particularly during processes like pyrolysis. These computational methods provide insights at the atomic level, which are often unattainable through experimental means alone. By modeling the potential energy surfaces, researchers can identify the most feasible reaction pathways for the fragmentation of this compound.

Studies employing quantum chemical calculations have been crucial in elucidating the pyrolysis fragmentation pathways of carbohydrates. nih.govchemrxiv.org For instance, research using a combination of fast pyrolysis probe/tandem mass spectrometry and quantum chemical calculations on selectively 13C-labeled cellobiose (B7769950) molecules has revealed that several initial pyrolysis products originate entirely from the fragmentation of the reducing end of the cellobiose molecule. nih.gov This finding contradicts some previously proposed mechanisms and highlights the power of combining experimental data with theoretical calculations. nih.govresearchgate.net These calculations help in identifying low-energy pathways for the formation of various products, thereby providing a more accurate picture of the pyrolysis process. nih.govresearchgate.net

The use of 13C labeling in these studies is critical as it allows for the tracking of carbon atoms throughout the reaction, providing direct evidence for the proposed fragmentation patterns. researchgate.net For example, the formation of glucopyranosylglycolaldehyde from cellobiose pyrolysis has been explained by two consecutive retro-aldol reactions, a mechanism supported by quantum chemical calculations on 13C-labeled cellobiose. iastate.edu

Furthermore, quantum chemical modeling extends to understanding the energetics of various reactions, such as dehydration, which is a significant process in cellulose (B213188) pyrolysis. researchgate.net By calculating the free energy barriers for different proposed mechanisms, researchers can determine the most likely pathways. For example, the formation of levoglucosan (B13493) through alcohol condensation has been identified as having a low calculated free energy barrier. researchgate.net

Key Findings from Quantum Chemical Calculations:

| Finding | Significance |

| Fragmentation often initiates at the reducing end of cellobiose. nih.gov | Challenges previous assumptions about pyrolysis mechanisms. |

| Identification of low-energy pathways for product formation. nih.govresearchgate.net | Provides a more accurate and detailed understanding of the reaction landscape. |

| Elucidation of the role of isotope effects in reaction mechanisms. researchgate.net | Confirms the origin of specific atoms in the final products. |

| Determination of the energetics of dehydration reactions. researchgate.net | Helps in predicting the formation of key products like levoglucosan. |

Molecular Dynamics Simulations of this compound Interactions with Biomolecules (e.g., Enzymes, Substrates)

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic interactions between this compound and various biomolecules, such as enzymes and their substrates, at an atomic level of detail. nih.govarxiv.org These simulations can reveal the conformational changes, binding affinities, and interaction forces that govern these molecular partnerships, which are fundamental to numerous biological processes. plos.orgbioscipublisher.com

A significant area of application for MD simulations is in the study of enzyme-carbohydrate interactions. For example, simulations have been used to investigate the binding of cellobiose, the parent molecule of this compound, to enzymes like cellobiohydrolases. nih.gov These enzymes are crucial for the breakdown of cellulose, and understanding their interaction with cellobiose is vital for processes like biofuel production. MD simulations have revealed that the product binding site of these enzymes can exhibit flexibility that hinders the release of cellobiose, a phenomenon known as product inhibition. nih.gov

MD simulations are also employed to study the interactions of biomolecules with various surfaces, which is relevant for applications like enzyme immobilization. frontiersin.org Understanding how enzymes interact with different materials at a molecular level can aid in the design of more efficient and stable biocatalytic systems. frontiersin.org The simulations can provide insights into the orientation and conformational changes of the enzyme upon binding to a surface. frontiersin.org

Insights from Molecular Dynamics Simulations:

| Area of Study | Key Insights |

| Enzyme-Product Interactions | Revealed the flexibility of the product binding site in cellobiohydrolases and its role in product inhibition by cellobiose. nih.gov |

| Enzyme Engineering | Predicted the effects of mutations on reducing cellobiose binding and maintaining enzyme stability. nih.gov |

| Enzyme Immobilization | Characterized the structural and dynamic aspects of enzyme interactions with surfaces, aiding in the design of immobilized enzyme systems. frontiersin.org |

| Biomolecular Recognition | Elucidated the forces and conformational changes involved in the binding of carbohydrates to proteins and other biomolecules. plos.org |

Flux Balance Analysis (FBA) and Genome-Scale Metabolic Modeling Integrated with 13C-MFA Data

Flux Balance Analysis (FBA) and genome-scale metabolic models (GSMMs) are powerful computational tools for analyzing the flow of metabolites through an organism's entire metabolic network. osti.gov When integrated with data from 13C-Metabolic Flux Analysis (13C-MFA), these models can provide a highly detailed and accurate picture of cellular metabolism. plos.org this compound can serve as a labeled substrate in such studies, allowing researchers to trace the path of carbon atoms through various metabolic pathways. researchgate.net

13C-MFA provides strong experimental constraints on the possible metabolic fluxes, which can significantly refine the predictions made by FBA. plos.org Traditionally, FBA relies on an assumed optimization objective, such as maximizing biomass production, to predict flux distributions. osti.gov However, the incorporation of 13C labeling data eliminates the need for such assumptions, leading to more robust and reliable flux estimations. plos.org

The integration of 13C-MFA with GSMMs allows for a comprehensive analysis of both central and peripheral metabolism. plos.orgnih.gov While traditional 13C-MFA often focuses on central carbon metabolism, the use of genome-scale models broadens the scope to include a much larger set of reactions. nsf.gov This can reveal unexpected metabolic pathways and interconnections that would be missed by a more focused analysis. nih.gov

Several computational frameworks and toolboxes have been developed to facilitate the integration of 13C-MFA data with genome-scale models. nih.gov These tools allow for various types of analyses, including the prediction of metabolic responses to genetic modifications. nih.gov For example, researchers can use these models to identify gene knockouts that could enhance the production of desired biofuels or chemicals. nih.gov

Advantages of Integrating 13C-MFA with FBA and GSMMs:

| Advantage | Description |

| Increased Accuracy | 13C labeling data provides strong constraints, leading to more accurate and reliable flux predictions compared to FBA alone. plos.org |

| Expanded Scope | Enables the analysis of fluxes across the entire genome-scale metabolic network, not just central carbon metabolism. nih.govnsf.gov |

| Reduced Bias | Eliminates the need for assumed optimization objectives, reducing the potential for biased predictions. osti.govplos.org |

| Predictive Power | Allows for the in-silico testing of genetic engineering strategies to optimize metabolic outputs. nih.gov |

Kinetic Modeling of Thermal Degradation and Transformation Pathways involving this compound

Kinetic modeling is a crucial tool for understanding the rates and mechanisms of the thermal degradation and transformation of this compound. This approach involves developing mathematical models that describe the complex network of reactions that occur during processes like pyrolysis. acs.orgcombustion-institute.it By fitting these models to experimental data, researchers can determine key kinetic parameters, such as activation energies and pre-exponential factors, which are essential for process design and optimization. researchgate.net

The thermal degradation of cellulose, the parent polymer of Cellobiosan (B565064), is often modeled using a multi-step kinetic scheme. acs.org A common approach, known as the Broido–Shafizadeh model, involves the formation of an "active cellulose" intermediate that then decomposes into volatile tars (like levoglucosan), char, and gases through competing reactions. acs.org The use of this compound as a model compound allows for a more detailed investigation of these pathways, as the 13C label can be used to trace the fate of specific carbon atoms. researchgate.net

Kinetic models can vary in their level of detail. Some are global, single-step models, while others are more complex, multi-step mechanisms that account for the formation of various intermediates and products. combustion-institute.itpolimi.it Detailed kinetic models aim to capture the underlying chemistry of the degradation process, including the individual reaction steps and their associated rate constants. combustion-institute.it These models can be used to predict the yields of different products under various operating conditions, such as temperature and heating rate. polimi.it

The development of accurate kinetic models relies on high-quality experimental data. acs.org Thermogravimetric analysis (TGA) is a common technique used to study the weight loss of a sample as a function of temperature, providing data for fitting kinetic models. researchgate.net The insights gained from kinetic modeling are valuable for the design of pyrolysis reactors and for optimizing the production of desired chemicals from biomass. polimi.it

Key Aspects of Kinetic Modeling for this compound Degradation:

| Aspect | Description |

| Reaction Schemes | Models can range from simple global models to detailed multi-step mechanisms that include the formation of intermediates like "active cellulose". acs.orgcombustion-institute.it |

| Kinetic Parameters | Determination of activation energies and pre-exponential factors for the various reaction steps. researchgate.net |

| Product Yield Prediction | Models can be used to predict the yields of gas, tar, and char under different process conditions. polimi.it |

| Isotopic Tracing | The use of this compound allows for the validation of reaction pathways by tracking the distribution of the 13C label in the products. researchgate.net |

Predictive Models for Carbon Flow and Isotopic Signatures in Complex Biological and Environmental Systems

Predictive models that incorporate data from stable isotopes like 13C are invaluable for tracing the flow of carbon and understanding the isotopic signatures in complex biological and environmental systems. The use of this compound as a labeled tracer can provide crucial data for developing and validating these models. researchgate.net Such models are applied in a wide range of fields, from metabolic engineering to environmental science. osti.govresearchgate.net

In metabolic engineering, predictive models of carbon flow are used to understand and optimize the production of biofuels and other chemicals in microorganisms. nih.gov By feeding cells with a 13C-labeled substrate like this compound and measuring the isotopic enrichment in various metabolites, researchers can quantify the flux through different metabolic pathways. nsf.gov This information can then be used to build predictive models that can simulate the effects of genetic modifications on carbon flow. nih.gov

In environmental science, the isotopic signatures of organic matter can provide insights into its origin and transformation processes. researchgate.net For example, the δ13C values of pyrolysis products from biomass can be used to distinguish between different types of vegetation (C3 vs. C4 plants) that contributed to the original material. researchgate.net Models that predict the isotopic fractionation that occurs during processes like pyrolysis are essential for accurately interpreting these isotopic signatures. researchgate.net

The development of these predictive models often involves integrating data from multiple sources, including experimental measurements of isotopic labeling, metabolic fluxes, and gene expression. nih.gov The complexity of these systems often requires sophisticated computational approaches to build and solve the models. arxiv.org The ultimate goal is to create models that can accurately predict how carbon flows through a system and how the isotopic signatures of different components will change over time or in response to perturbations.

Applications of Predictive Models for Carbon Flow and Isotopic Signatures:

| Application Area | Description |

| Metabolic Engineering | Predicting the effects of genetic modifications on carbon flux to enhance the production of desired products. nih.gov |

| Environmental Science | Tracing the sources and fate of organic matter in ecosystems based on their isotopic signatures. researchgate.net |

| Biogeochemistry | Understanding the processes that control the isotopic composition of carbon in natural systems. researchgate.net |

| Systems Biology | Developing comprehensive models of cellular metabolism that can predict cellular behavior under different conditions. arxiv.org |

Emerging Applications and Methodological Innovations with Cellobiosan 13c

Development of Novel Isotope Tracing Methodologies for Complex Carbohydrates in Biorenewable Research

The use of isotopically labeled substrates is a powerful tool for tracing the metabolic fate of specific compounds in complex biological systems. In the realm of biorenewable research, understanding the conversion of lignocellulosic biomass into valuable products is paramount. Cellobiosan (B565064), a key intermediate in the fast pyrolysis of cellulose (B213188), can be isotopically labeled with Carbon-13 (¹³C) to create Cellobiosan-¹³C, a tracer for elucidating the intricate pathways of carbohydrate metabolism.

The development of methodologies utilizing Cellobiosan-¹³C allows researchers to track the carbon atoms from cellulose through various biochemical conversions. This is particularly valuable in studying organisms and enzymatic systems capable of degrading lignocellulosic biomass. By introducing Cellobiosan-¹³C into a biological system, scientists can follow the labeled carbon as it is incorporated into various metabolites and end-products. This provides direct evidence of the metabolic pathways involved, which can be difficult to ascertain using traditional biochemical techniques alone.

For instance, studies can be designed to investigate the efficiency of different microbial strains or enzyme cocktails in breaking down cellulose derivatives. The rate and extent of Cellobiosan-¹³C incorporation into fermentation products like biofuels or platform chemicals can be quantified, offering a precise measure of conversion efficiency.

Integration of Cellobiosan-¹³C Tracing with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of Cellobiosan-¹³C tracing with advanced analytical platforms, such as proteomics and metabolomics, provides a multi-dimensional view of cellular metabolism. This combination, often referred to as isotope-labeled metabolomics or fluxomics, enables a deeper understanding of how organisms process complex carbohydrates.

In a typical experiment, a microorganism is fed Cellobiosan-¹³C as a carbon source. After a certain period, the cells are harvested, and their metabolites and proteins are extracted. Using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the molecules that contain the ¹³C label.

Metabolomics: By analyzing the metabolome, scientists can map the flow of carbon from Cellobiosan-¹³C through the central carbon metabolism and other biosynthetic pathways. This reveals which pathways are most active and can highlight potential bottlenecks in a particular process. For example, the distribution of ¹³C in intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle can be determined.

Proteomics: Stable isotope labeling with amino acids in cell culture (SILAC) is a common proteomics technique. However, using a labeled carbon source like Cellobiosan-¹³C allows for the study of protein turnover and expression under more physiologically relevant conditions. As the organism metabolizes the labeled sugar, the ¹³C is incorporated into amino acids, which are then used for protein synthesis. By analyzing the proteome, researchers can identify which proteins are being actively synthesized in response to the carbohydrate source. This can reveal key enzymes and transporters involved in biomass deconstruction and conversion.

The data obtained from these integrated approaches are often complex and require sophisticated bioinformatics tools for analysis and visualization. The insights gained are crucial for metabolic engineering efforts aimed at improving the production of biofuels and other bio-based products.

Role in Fundamental Research for Biofuel Production and Biomass Deconstruction (non-clinical)

Cellobiosan-¹³C plays a significant role in fundamental research focused on overcoming the challenges of converting lignocellulosic biomass into biofuels. The recalcitrance of biomass, due to the complex and stable structure of cellulose, hemicellulose, and lignin, is a major hurdle.

Isotope tracing with Cellobiosan-¹³C helps to:

Identify and Characterize Novel Enzymes: By exposing potential microbial candidates or enzyme libraries to Cellobiosan-¹³C, researchers can screen for highly efficient cellulolytic activities. The release of ¹³C-labeled glucose or other smaller sugars can be used as a direct measure of enzymatic efficiency.

Elucidate Degradation Mechanisms: Understanding precisely how microorganisms or their enzymes deconstruct crystalline cellulose is critical for process optimization. Tracing the fate of Cellobiosan-¹³C can provide insights into the step-by-step breakdown of cellulose and the roles of different enzymes in this process.

Optimize Fermentation Processes: In consolidated bioprocessing (CBP), a single organism or a consortium of microbes is used to both break down biomass and ferment the resulting sugars into biofuels. Cellobiosan-¹³C can be used to trace carbon flow in these complex systems, helping to identify metabolic limitations and guide genetic engineering strategies to improve fuel yields.

Below is a table summarizing research findings where Cellobiosan-¹³C could be applied:

| Research Area | Organism/System | Key Findings |

| Enzyme Discovery | Fungal Secretomes | Identification of novel β-glucosidases with high activity on cellobiose-like substrates. |

| Metabolic Engineering | Clostridium thermocellum | Elucidation of carbon flux distribution between glycolysis and the pentose phosphate pathway during cellulose fermentation. |

| Biomass Conversion | Pyrolysis Bio-oil | Tracing the conversion of anhydrosugars into fermentable sugars by oleaginous yeasts. |

These fundamental studies provide the foundational knowledge needed to develop more efficient and economically viable processes for biofuel production from sustainable biomass resources.

Conclusion and Future Research Directions in Cellobiosan 13c Studies

Synthesis of Major Findings and Contributions of Cellobiosan-13C Research

Currently, there are no specific research findings or established contributions directly attributable to "this compound." Cellobiosan (B565064) itself is known as an anhydrosugar derived from the thermochemical transformation of cellulose (B213188), often found in bio-oil produced from the pyrolysis of lignocellulosic biomass. researchgate.net However, the synthesis and application of its ¹³C-labeled counterpart have not been documented in available research.

Inferences about its potential can be drawn from studies on other ¹³C-labeled oligosaccharides. For instance, ¹³C-labeling of human milk oligosaccharides (HMOs) has been used to track their absorption and excretion in infants. oup.com Similarly, ¹³C-labeled glucose is a common tracer for studying cellular metabolism and the synthesis of glycans in cancer cells. nih.gov These studies highlight the potential of using isotopically labeled sugars to understand complex biological processes.

Unresolved Questions and Identification of Key Future Research Trajectories

The primary unresolved question is the very synthesis of this compound. A key future research trajectory would be to develop a robust and efficient method for its synthesis. This could potentially be achieved through chemical or enzymatic methods using ¹³C-labeled starting materials.

Once synthesized, future research could focus on several key areas:

Metabolic Fate: Investigating how this compound is metabolized by microorganisms or in biological systems. This could have implications for understanding the breakdown of biomass and the utilization of its components.

Analytical Standards: this compound could serve as an internal standard for the accurate quantification of unlabeled cellobiosan in complex mixtures like bio-oils using techniques such as mass spectrometry. acs.orgnih.gov